tert-Butyl 4-bromo-2-chlorobenzoate
Overview
Description
tert-Butyl 4-bromo-2-chlorobenzoate: is an organic compound with the molecular formula C11H12BrClO2 and a molecular weight of 291.57 g/mol . It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with bromine and chlorine atoms, and the carboxyl group is esterified with a tert-butyl group . This compound is used in various chemical syntheses and research applications due to its unique reactivity and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-Butyl 4-bromo-2-chlorobenzoate can be synthesized through the esterification of 4-bromo-2-chlorobenzoic acid with tert-butyl alcohol in the presence of an acid catalyst . The reaction typically involves refluxing the reactants in an organic solvent such as toluene or dichloromethane and using a dehydrating agent like sulfuric acid or p-toluenesulfonic acid to drive the reaction to completion .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems and process control ensures consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: tert-Butyl 4-bromo-2-chlorobenzoate can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles such as amines , thiols , or alkoxides .
Reduction Reactions: The compound can be reduced to form tert-butyl 4-chloro-2-hydroxybenzoate using reducing agents like lithium aluminum hydride or sodium borohydride .
Oxidation Reactions: Oxidation of this compound can yield tert-butyl 4-bromo-2-chlorobenzoquinone using oxidizing agents such as potassium permanganate or chromium trioxide .
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide , potassium thiocyanate , and sodium methoxide in polar aprotic solvents such as dimethyl sulfoxide or acetone .
Reduction: Reagents like lithium aluminum hydride in ether or tetrahydrofuran .
Oxidation: Reagents like potassium permanganate in aqueous or acidic medium .
Major Products Formed:
- Various substituted benzoates (substitution products) depending on the nucleophile used .
tert-Butyl 4-chloro-2-hydroxybenzoate: (reduction product)
tert-Butyl 4-bromo-2-chlorobenzoquinone: (oxidation product)
Scientific Research Applications
Chemistry: tert-Butyl 4-bromo-2-chlorobenzoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals , agrochemicals , and dyes .
Biology and Medicine: In biological research, this compound is used to study the effects of halogenated benzoates on enzyme activity and cell signaling pathways . It is also investigated for its potential use in drug development .
Industry: In the industrial sector, this compound is used in the manufacture of polymers , resins , and coatings . Its unique reactivity makes it valuable in the production of specialty chemicals .
Mechanism of Action
The mechanism by which tert-butyl 4-bromo-2-chlorobenzoate exerts its effects involves the interaction of its halogenated aromatic ring with biological macromolecules . The bromine and chlorine atoms can form halogen bonds with proteins and nucleic acids , affecting their structure and function . The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can further interact with cellular targets .
Comparison with Similar Compounds
- tert-Butyl 4-bromobenzoate
- tert-Butyl 4-chlorobenzoate
- tert-Butyl 2-chlorobenzoate
- tert-Butyl 2-bromobenzoate
Comparison: tert-Butyl 4-bromo-2-chlorobenzoate is unique due to the presence of both bromine and chlorine atoms on the benzene ring, which imparts distinct reactivity compared to its mono-substituted counterparts . The combination of these halogens allows for more diverse chemical transformations and applications .
Biological Activity
tert-Butyl 4-bromo-2-chlorobenzoate (CAS No. 929000-18-0) is an organic compound that has garnered attention in biological research due to its unique structural properties and potential applications in medicinal chemistry. This compound is characterized by the presence of both bromine and chlorine substituents on the aromatic ring, which influences its reactivity and biological interactions. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and relevant case studies.
Interaction with Biological Macromolecules
The biological activity of this compound is largely attributed to its ability to interact with proteins and nucleic acids through halogen bonding. The bromine and chlorine atoms can form halogen bonds that significantly alter the structure and function of these macromolecules. This interaction can lead to various biological effects, including modulation of enzyme activity and cell signaling pathways.
Enzyme Activity Modulation
In studies investigating halogenated benzoates, this compound has been shown to affect enzyme activity. Specifically, it has been used to explore the effects of halogenation on enzyme kinetics, indicating potential roles in drug development where enzyme inhibition or activation is desired.
Case Study 1: Drug Development Applications
A recent study highlighted the use of this compound as an intermediate in the synthesis of novel pharmacological agents. The compound was utilized in developing inhibitors targeting specific enzymes involved in disease pathways, showcasing its potential in therapeutic applications.
Comparison with Related Compounds
To understand the unique properties of this compound, it is useful to compare it with similar compounds:
Compound | Structure Features | Biological Activity |
---|---|---|
tert-Butyl 4-bromobenzoate | Bromine only | Moderate enzyme inhibition |
tert-Butyl 4-chlorobenzoate | Chlorine only | Antimicrobial properties |
tert-Butyl 4-bromo-2-fluorobenzoate | Bromine and fluorine | Potential anticancer activity |
This comparison illustrates how the presence of both bromine and chlorine in this compound may confer distinct reactivity and biological profiles compared to its mono-substituted counterparts .
Properties
IUPAC Name |
tert-butyl 4-bromo-2-chlorobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrClO2/c1-11(2,3)15-10(14)8-5-4-7(12)6-9(8)13/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHLZXPVSSFCZLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=C(C=C1)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10650378 | |
Record name | tert-Butyl 4-bromo-2-chlorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10650378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
929000-18-0 | |
Record name | tert-Butyl 4-bromo-2-chlorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10650378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-Butyl 4-bromo-2-chlorobenzoate 98% | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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